molecular formula C20H25N7 B2444162 2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile CAS No. 902325-42-2

2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile

Cat. No. B2444162
CAS RN: 902325-42-2
M. Wt: 363.469
InChI Key: AGTCPBVTUCIUNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine scaffold, which is a privileged structure in medicinal chemistry . The compound also contains a piperazine ring and an acetonitrile group.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of novel derivatives, including pyrazolopyrimidines, as potential anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, revealing potential anticancer properties (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) prepared 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one derivatives and tested them for antitumor activity, finding some compounds showed promising results against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Antimicrobial Activity

The antimicrobial properties of compounds related to the query molecule have been investigated. For example, Bondock et al. (2008) reported the synthesis of new heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activity, contributing to the development of new antimicrobial agents (Bondock et al., 2008).

Inhibitory Activities and Molecular Docking

Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, subjecting them to in silico molecular docking screenings towards specific proteins. These compounds displayed moderate to good binding energies, suggesting their potential as molecular scaffolds for designing drugs with targeted activities (Flefel et al., 2018).

Chemical Synthesis and Derivative Formation

Sanad and Mekky (2018) detailed the synthesis of enaminone incorporating a dibromobenzofuran moiety and its further reaction to prepare novel azines and azolotriazines, showcasing the versatility of such compounds in synthesizing complex heterocyclic structures (Sanad & Mekky, 2018).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation .

properties

IUPAC Name

2-[4-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-4-5-16-13-17(26-10-8-25(7-6-21)9-11-26)27-20(23-16)18-14(2)12-15(3)22-19(18)24-27/h12-13H,4-5,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTCPBVTUCIUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)CC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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